

EB-0176: A Technical Guide on a Novel ER Alpha-Glucosidase Inhibitor

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Compound of Interest		
Compound Name:	EB-0176	
Cat. No.:	B15142786	Get Quote

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Abstract

EB-0176 is a potent, N-substituted derivative of valiolamine that demonstrates significant inhibitory activity against endoplasmic reticulum (ER) alpha-glucosidases I and II. This technical guide provides a comprehensive overview of the currently available data on **EB-0176**, including its inhibitory potency, antiviral activity, and the underlying mechanism of action. The information is intended to support further research and development of this promising compound as a potential broad-spectrum antiviral agent.

Introduction to ER Alpha-Glucosidase Inhibition

The endoplasmic reticulum is a critical organelle for the proper folding and maturation of glycoproteins, many of which are essential for viral replication. ER alpha-glucosidases I and II are key enzymes in the glycoprotein quality control pathway, responsible for trimming glucose residues from N-linked glycans. Inhibition of these enzymes leads to the accumulation of misfolded glycoproteins, which can disrupt the assembly and release of new viral particles. This host-targeted approach offers the potential for broad-spectrum antiviral activity with a higher barrier to the development of resistance compared to direct-acting antivirals.

Quantitative Data Summary for EB-0176

The following tables summarize the in vitro inhibitory and antiviral activities of **EB-0176**.



Table 1: Inhibitory Activity of **EB-0176** against ER Alpha-Glucosidases[1]

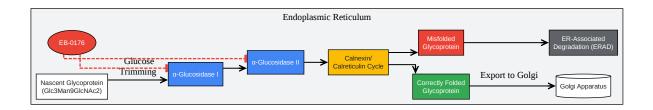
Enzyme Target	IC50 (μM)
ER α-Glucosidase I	0.6439
ER α-Glucosidase II	0.0011

Table 2: Antiviral Activity of EB-0176[1]

Virus	Cell Line	IC50 (μM)
Dengue virus (DENV-2)	Vero	>100
SARS-CoV-2	Calu-3	>100

Signaling Pathway and Mechanism of Action

EB-0176 acts as a competitive inhibitor of ER alpha-glucosidases I and II, interfering with the glycoprotein folding and quality control pathway within the endoplasmic reticulum.



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References

- 1. N-Substituted Valiolamine Derivatives as Potent Inhibitors of Endoplasmic Reticulum α-Glucosidases I and II with Antiviral Activity PubMed [pubmed.ncbi.nlm.nih.gov]
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